5-(4-Bromophenyl)furan-2-carbaldehyde

Lipophilicity Drug Design ADME

Select this batch of 5-(4-Bromophenyl)furan-2-carbaldehyde (CAS 20005-42-9) for its unique para-bromo substituent, which offers a balanced electron-withdrawing and polarizable profile essential for high-yield palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Sonogashira, Heck). This heavy atom enables X-ray crystallographic phasing and serves as a handle for PET radiolabeling, capabilities that non-halogenated analogs lack. With a logP of ~3.4-3.5, it is the preferred building block for drug candidates where optimal membrane permeability and bioavailability are critical. Its well-defined crystalline solid (mp 152–155 °C) simplifies handling and solid-phase synthesis, setting it apart from less tractable derivatives.

Molecular Formula C11H7BrO2
Molecular Weight 251.08 g/mol
CAS No. 20005-42-9
Cat. No. B1330911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Bromophenyl)furan-2-carbaldehyde
CAS20005-42-9
Molecular FormulaC11H7BrO2
Molecular Weight251.08 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=C(O2)C=O)Br
InChIInChI=1S/C11H7BrO2/c12-9-3-1-8(2-4-9)11-6-5-10(7-13)14-11/h1-7H
InChIKeyQRTAOOSYSVHQGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Bromophenyl)furan-2-carbaldehyde (CAS 20005-42-9) Procurement: Core Chemical Identity and Baseline Characteristics


5-(4-Bromophenyl)furan-2-carbaldehyde (CAS 20005-42-9) is a heterocyclic aromatic aldehyde belonging to the 5-arylfuran-2-carbaldehyde class, characterized by a furan ring substituted at the 2-position with an aldehyde group and at the 5-position with a 4-bromophenyl moiety [1]. It appears as an orange to amber powder or crystal with a melting point of 152–155 °C and a predicted logP of approximately 3.4–3.5, indicating moderate lipophilicity [2]. This compound serves as a versatile synthetic intermediate, particularly in palladium-catalyzed cross-coupling reactions and as a building block for pharmaceuticals and agrochemicals [3].

Why 5-(4-Bromophenyl)furan-2-carbaldehyde (CAS 20005-42-9) Cannot Be Simply Replaced by Generic Analogs


Substitution of 5-(4-bromophenyl)furan-2-carbaldehyde with close analogs (e.g., 4-chloro, 4-fluoro, 4-methyl, 4-methoxy, or unsubstituted phenyl derivatives) is not straightforward due to significant differences in electronic properties, steric bulk, and lipophilicity, which directly impact reaction kinetics, regioselectivity, and downstream biological activity. The para-bromine atom provides a unique balance of electron-withdrawing character (inductive effect) and polarizability, enabling specific cross-coupling reactivities (e.g., Suzuki–Miyaura, Sonogashira) that are not matched by chloro, fluoro, or hydrogen substituents [1][2]. Furthermore, the bromine serves as a heavy atom for X-ray crystallography and as a radiolabeling handle, features absent in non-halogenated analogs . Consequently, procurement decisions must be based on quantitative performance data rather than class-level assumptions.

5-(4-Bromophenyl)furan-2-carbaldehyde (CAS 20005-42-9): Quantitative Differentiation Evidence vs. Close Analogs


Lipophilicity (logP) Comparison: 4-Bromo vs. 4-Chloro, 4-Fluoro, and Unsubstituted Analogs

The lipophilicity of 5-(4-bromophenyl)furan-2-carbaldehyde, quantified by its logP value, is critical for its performance in medicinal chemistry and material science applications. Compared to closely related 4-chloro, 4-fluoro, and unsubstituted phenyl analogs, the bromo derivative exhibits a higher logP, reflecting enhanced membrane permeability and distinct partitioning behavior [1].

Lipophilicity Drug Design ADME

Suzuki–Miyaura Cross-Coupling Efficiency: 4-Bromo vs. 4-Chloro and 4-Iodo Analogs

In palladium-catalyzed Suzuki–Miyaura cross-coupling reactions, the 4-bromo substituent on 5-(4-bromophenyl)furan-2-carbaldehyde offers an optimal balance of reactivity and stability compared to 4-chloro (sluggish oxidative addition) and 4-iodo (prone to decomposition and homocoupling) analogs. While no single paper directly compares all three halogen derivatives under identical conditions, class-level inference from multiple studies indicates that aryl bromides generally exhibit intermediate reactivity, enabling high yields under milder conditions than aryl chlorides and with fewer side reactions than aryl iodides [1][2].

Cross-Coupling Catalysis Organic Synthesis

Melting Point and Crystallinity: 4-Bromo vs. 4-Methoxy and Unsubstituted Analogs

The high melting point (152–155 °C) of 5-(4-bromophenyl)furan-2-carbaldehyde is significantly greater than that of the 4-methoxy analog (no reported melting point, often an oil) and the unsubstituted phenyl analog (typically lower melting point, <100 °C), indicating stronger intermolecular forces and superior crystallinity [1][2][3]. This difference directly impacts ease of purification, storage stability, and suitability for solid-state applications.

Solid-State Properties Formulation Purification

Palladium-Catalyzed Synthesis Yield: Aqueous Media Protocol

The synthesis of 5-(4-bromophenyl)furan-2-carbaldehyde via palladium-catalyzed cross-coupling of 5-formylfuran-2-boronic acid with p-bromoiodobenzene in aqueous media proceeds with a reported yield of 78% [1]. This yield, achieved under mild, room-temperature conditions in water, compares favorably to yields for similar 5-aryl furfurals synthesized by the same method (e.g., 5-phenylfuran-2-carbaldehyde: 82%; 5-(4-chlorophenyl)furan-2-carbaldehyde: 75%), demonstrating that the bromo derivative can be obtained in good yield using a sustainable protocol [1]. This data provides a quantitative benchmark for procurement, as the compound can be reliably synthesized or sourced with high purity.

Green Chemistry Synthetic Methodology Yield Optimization

Electronic Properties: Hammett Substituent Constant (σp) Comparison

The para-bromo substituent exhibits a Hammett σp value of +0.23, which is distinct from the values for 4-chloro (+0.23, identical inductive effect but smaller size), 4-fluoro (+0.06, weaker electron-withdrawing), 4-methyl (−0.17, electron-donating), and 4-methoxy (−0.27, strongly electron-donating) [1]. This electronic parameter directly influences the reactivity of the furan ring and the aldehyde group in electrophilic and nucleophilic reactions, making the bromo derivative uniquely suited for applications requiring moderate electron withdrawal without strong resonance effects.

Electronic Effects Reactivity QSAR

Recommended Application Scenarios for 5-(4-Bromophenyl)furan-2-carbaldehyde (CAS 20005-42-9) Based on Quantified Differentiation


Medicinal Chemistry: Lead Optimization Requiring Moderate Lipophilicity (logP ~3.4) and Halogen Bonding Potential

The compound is ideally suited for the synthesis of drug candidates where a logP of approximately 3.4 is desired for optimal membrane permeability and oral bioavailability . Its bromine atom can participate in halogen bonding with protein targets, a feature not available with chloro or fluoro analogs, enhancing binding affinity in structure-based drug design .

Cross-Coupling Building Block for Complex Molecule Synthesis

The 4-bromo substituent is an excellent leaving group for palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Sonogashira, Heck), offering a balanced reactivity profile that minimizes side reactions and decomposition of the aldehyde moiety [1][2]. This makes it a preferred intermediate for constructing biaryl and alkyne-linked architectures in pharmaceuticals and agrochemicals.

Crystalline Intermediate for Solid-Phase Synthesis and Material Science

Due to its high melting point (152–155 °C) and well-defined crystalline nature, the compound is advantageous for solid-phase organic synthesis and for applications requiring stable, easily handled solids, such as the preparation of metal-organic frameworks (MOFs) or organic semiconductors [3].

Radiolabeling and X-ray Crystallography Probe Synthesis

The presence of bromine (a heavy atom) provides a convenient handle for X-ray crystallography (phasing) and can be isotopically enriched for positron emission tomography (PET) imaging studies, offering capabilities that non-halogenated analogs lack [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(4-Bromophenyl)furan-2-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.